Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate
CAS No.:
Cat. No.: VC18714225
Molecular Formula: C13H25NO4
Molecular Weight: 259.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H25NO4 |
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Molecular Weight | 259.34 g/mol |
IUPAC Name | ethyl 3,3-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Standard InChI | InChI=1S/C13H25NO4/c1-7-17-10(15)8-13(5,6)9-14-11(16)18-12(2,3)4/h7-9H2,1-6H3,(H,14,16) |
Standard InChI Key | RRFNQAHWBIJFNH-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(C)(C)CNC(=O)OC(C)(C)C |
Introduction
Structural and Functional Overview
Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate is a Boc-protected amino acid ester with the molecular formula C₁₃H₂₅NO₄ and a molecular weight of 259.34 g/mol. The molecule comprises three key functional groups:
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A tert-butoxycarbonyl (Boc) group, which protects the amine functionality during synthetic reactions.
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An ethyl ester moiety at the carboxylic acid terminus, enhancing solubility in organic solvents.
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3,3-dimethyl substituents on the butanoate backbone, introducing steric hindrance that influences reactivity and conformational stability.
The Boc group is particularly notable for its stability under basic conditions and selective deprotection under mild acidic environments, making it indispensable in multi-step syntheses .
Synthesis and Manufacturing Processes
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate typically follows a multi-step protocol:
Key Synthetic Steps
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Boc Protection: The amine group of a precursor amino acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Esterification: The carboxylic acid is converted to an ethyl ester via reaction with ethanol in the presence of a coupling agent such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate) or HOBt (1-hydroxybenzotriazole) .
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Purification: The crude product is isolated via flash chromatography on silica gel, often using a gradient of petroleum ether and ethyl acetate .
Reaction Conditions
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Temperature: Reactions are conducted at room temperature to moderate heating (25–60°C).
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Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used due to their inertness and compatibility with Boc chemistry .
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Atmosphere: Inert conditions (nitrogen or argon) prevent oxidation of sensitive intermediates.
Table 1: Representative Synthetic Parameters
Parameter | Details | Source |
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Coupling Agent | HBTU/HOBt | |
Protection Reagent | Boc₂O | |
Purification Method | Silica gel chromatography (PE/EA) | |
Yield | 60–85% (typical for Boc-protected esters) |
Applications in Organic Synthesis
Peptide Synthesis
The compound is a cornerstone in solid-phase peptide synthesis (SPPS). Its Boc group allows sequential deprotection and coupling, enabling the assembly of complex peptides . For example, in the synthesis of kynurenine-containing peptides, Boc-protected intermediates ensure regioselective functionalization .
Drug Design
The 3,3-dimethyl substituents confer conformational rigidity, making the compound a valuable scaffold in protease inhibitor design. Its steric bulk reduces off-target interactions, enhancing drug specificity.
Reaction Mechanisms and Stability
Deprotection Dynamics
The Boc group is removed via acidolysis, typically using 4 M HCl in dioxane or TFA. The mechanism proceeds through protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol :
Ester Hydrolysis
Under basic conditions, the ethyl ester undergoes saponification to yield the carboxylic acid:
This reaction is sluggish at room temperature, requiring catalytic heating .
Comparative Analysis with Related Compounds
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Lacks dimethyl groups, resulting in higher flexibility and reactivity.
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Lower molecular weight (231.29 vs. 259.34) impacts crystallization behavior.
Ethyl 4-(Boc)amino-3-oxobutanoate :
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The ketone group at C3 increases electrophilicity, facilitating nucleophilic additions.
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Reduced steric hindrance compared to the 3,3-dimethyl variant .
Future Perspectives
Advances in green chemistry may drive demand for catalytic, solvent-free syntheses of Boc-protected esters. Additionally, the compound’s role in peptide-based therapeutics (e.g., mRNA vaccines) underscores its enduring relevance .
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